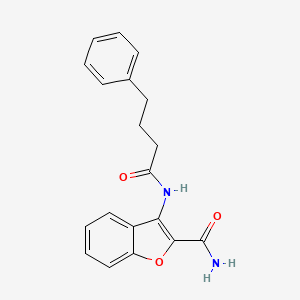

3-(4-Phenylbutanamido)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-19(23)18-17(14-10-4-5-11-15(14)24-18)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTFVPYAXXDSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Phenylbutanamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route typically includes the following steps:

8-Aminoquinoline Installation: The precursor benzofuran-2-carboxylic acid is first converted to its 8-aminoquinoline derivative.

C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure to yield the final product.

Chemical Reactions Analysis

3-(4-Phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(4-Phenylbutanamido)benzofuran-2-carboxamide":

Alpha-helix mimetic compositions Alpha-helix mimetic structures that contain the benzofuran-2-carboxamide core can treat medical conditions such as cancer and fibrotic diseases . These compounds mimic the secondary structure of alpha-helix regions of biologically active peptides and proteins . They can block the TCF4/β-catenin transcriptional pathway by inhibiting CBP, useful for treating cancer, especially colorectal cancer, and fibrotic diseases . The Wnt signaling pathway, which regulates cell growth and oncogenesis, can be targeted using these compounds .

Amyloid-beta aggregation modulators

Benzofuran and benzothiophene-based small molecules have been designed and synthesized to modulate amyloid-beta aggregation . These molecules can bind and modulate the Aβ42 aggregation pathway and rescue mouse hippocampal HT22 neuronal cells from Aβ42 mediated cytotoxicity . Specific compounds, such as compound 4 a (R=3‐OH, 4‐OMe), can inhibit Aβ42 aggregation in a concentration-dependent manner . However, modifications to the substituents on the phenyl group can alter the activity; for example, introducing a 4-methoxyphenyl group, as in compound 4 d (R=4‐OMe), can promote Aβ42 fibrillogenesis .

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-Carboxamide Derivatives

Below is a detailed comparison with structurally and functionally related compounds, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Physicochemical Properties

Biological Activity

3-(4-Phenylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. Its structural characteristics, including the benzofuran moiety and the amide functional group, position it as a candidate for further pharmacological exploration. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structural Characteristics

The molecular formula of this compound is , which indicates the presence of two nitrogen atoms, four oxygen atoms, and a significant carbon and hydrogen backbone. The compound features a phenylbutanamide side chain linked to a benzofuran core, contributing to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance:

- Cell Viability Assays : In studies involving K562 leukemia cells, compounds derived from benzofuran structures demonstrated varying degrees of antiproliferative activity. One such derivative reduced cell viability by approximately 13% compared to control groups, suggesting potential as an anticancer agent .

- Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in K562 cells, leading to apoptosis. Flow cytometry analysis indicated that exposure to certain derivatives resulted in significant activation of caspases 3 and 7, essential mediators in the apoptotic pathway .

Antimicrobial Activity

Similar benzofuran derivatives have exhibited antimicrobial properties. The structural diversity provided by different substituents on the phenyl group may influence their efficacy against various microbial strains.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is presented in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4-Dimethylphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide | Dimethyl-substituted phenyl group | Anticancer properties |

| N-(4-Methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide | Methoxy-substituted phenyl group | Anti-inflammatory effects |

| N-(4-Fluorophenyl)-3-(cyclohexanamido)-1-benzofuran-2-carboxamide | Fluorinated phenyl group | Antimicrobial activity |

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:

- Study on K562 Cells : A study demonstrated that specific derivatives could induce apoptosis through mitochondrial pathways by increasing ROS levels and activating caspases .

- Antiproliferative Activity Assessment : Another study evaluated various benzofuran derivatives for their antiproliferative effects against several cancer cell lines, underscoring their potential as lead compounds for drug development .

Q & A

Q. What are the key synthetic strategies for preparing 3-(4-phenylbutanamido)benzofuran-2-carboxamide in academic research?

The synthesis typically involves multi-step protocols:

Core Benzofuran Formation : Start with benzofuran-2-carboxylic acid derivatives, often prepared via cyclization of substituted phenols or Pd-catalyzed C-H activation .

Amide Coupling : Use coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with DIPEA (diisopropylethylamine) in DMF to introduce the 4-phenylbutanamido group .

Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) or crystallization (ethyl acetate/hexane) yields high-purity products .

Q. How is structural characterization performed for this compound?

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., benzofuran protons at δ 6.5–8.1 ppm, amide NH at δ 7.8–8.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 425–529) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition : Screen against kinases or acetylcholinesterase using fluorometric assays .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Metal Ion Sensing : Fluorescence quenching studies for Fe³⁺ detection, as seen in benzofuran-based chemosensors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test KI or phenol as catalysts in nucleophilic substitutions (e.g., 67–79% yield improvements in acridine hybrids) .

- Solvent Effects : Compare DMF (high polarity) vs. DCM (low polarity) for coupling reactions; DMF often enhances solubility of polar intermediates .

- Temperature Control : Heating at 155–160°C for 35–60 min in sealed tubes minimizes side reactions during heterocycle formation .

Q. How do structural modifications (e.g., piperazine or pyrrolidine substitutions) affect bioactivity?

Q. How can conflicting data on biological activity be resolved?

- Controlled Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentrations to avoid solvent interference).

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .

Methodological Challenges and Solutions

Q. What analytical techniques address low solubility in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.